

Isoapetalic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Isoapetalic acid*

Cat. No.: *B1160540*

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Introduction

Isoapetalic acid, a naturally occurring chromanone derivative, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum, this compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to **isoapetalic acid**, aimed at facilitating further research and development.

Chemical Structure and Physicochemical Properties

Isoapetalic acid is chemically defined as 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular structure consists of a chromanone core with several substituents.

Table 1: Physicochemical Properties of **Isoapetalic Acid**

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₈ O ₆	PubChem
Molecular Weight	388.5 g/mol	PubChem
IUPAC Name	3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid	PubChem
SMILES	<chem>CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C</chem>	PubChem
InChI	InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)	PubChem

Note: Data sourced from the PubChem database.

Biological Activity

Isoapetalic acid has been investigated for its potential as a cytotoxic and antimicrobial agent.

Cytotoxic Activity

Studies have shown that **isoapetalic acid** exhibits cytotoxic effects against human cancer cell lines. Specifically, its activity against human lung carcinoma (A-549) and human breast cancer (MCF-7) cells has been evaluated.[\[2\]](#)

Table 2: Cytotoxic Activity of **Isoapetalic Acid**

Cell Line	Assay	IC ₅₀ (μM)	Reference
Human Lung Carcinoma (A-549)	MTT	249.04	[2]
Human Breast Cancer (MCF-7)	MTT	Not specified	[2]

Antimicrobial Activity

Isoapetalic acid has also demonstrated activity against Gram-positive bacteria.[2] Further research is needed to quantify the minimum inhibitory concentration (MIC) against a broader range of microorganisms.

Experimental Protocols

Isolation of Isoapetalic Acid from *Calophyllum ferrugineum*

The following is a general protocol for the isolation of **isoapetalic acid** based on a published study.[2]

Workflow for Isoapetalic Acid Isolation



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Caption: General workflow for the isolation of **isoapetalic acid**.

Detailed Methodology:

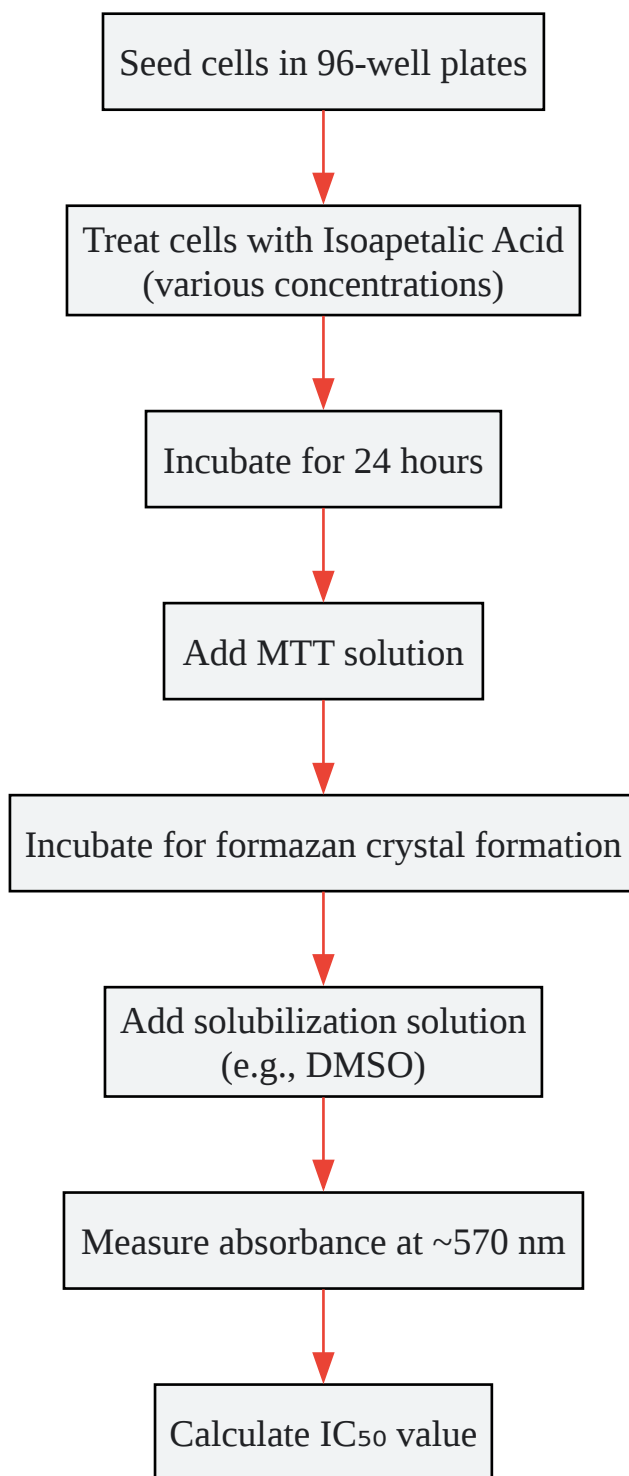
- Plant Material: Dried and ground bark of *Calophyllum ferrugineum* is used as the starting material.

- Extraction: The plant material is extracted with dichloromethane (CH_2Cl_2) to obtain a crude extract.
- Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue.
- Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a solvent system of n-hexane and diethyl ether (Et_2O) in a 9:1 ratio.
- Fraction Collection: Fractions are collected, and those containing **isoapetalic acid** (typically fractions 85-105) are pooled.
- Purification: The pooled fractions yield **isoapetalic acid** as a yellow gum.^[2]

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of **isoapetalic acid** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as mentioned in the literature.^[2]

Workflow for MTT Assay



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Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **isoapetalic acid**. A control group with no treatment is also included.
- **Incubation:** The treated plates are incubated for a specific period, typically 24 hours.
- **MTT Addition:** After incubation, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- **Solubilization:** A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control. The IC_{50} value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis and Signaling Pathways

As of the current literature review, there is no published information available on the total synthesis of **isoapetalic acid**. The chromanone scaffold is a common motif in natural products, and synthetic strategies for related compounds could potentially be adapted for the synthesis of **isoapetalic acid**.

Furthermore, the specific cellular signaling pathways modulated by **isoapetalic acid** have not yet been elucidated. Given its cytotoxic and potential anti-inflammatory activities, future research could explore its effects on pathways commonly implicated in cancer and inflammation, such as the NF- κ B and MAPK signaling cascades.

Conclusion

Isoapetalic acid is a promising natural product with demonstrated cytotoxic and antibacterial properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with key experimental protocols. Further research is warranted to fully explore its therapeutic potential, including detailed investigations into its mechanism of action at the molecular level, the development of a synthetic route, and a broader evaluation of its pharmacological profile.

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References

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